molecular formula C8H5BrN2O B112442 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 30384-96-4

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B112442
CAS No.: 30384-96-4
M. Wt: 225.04 g/mol
InChI Key: LBCRSOFJVLOCIK-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and an aldehyde group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products:

Scientific Research Applications

Chemistry: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis .

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets and pathways relevant to diseases such as tuberculosis and cancer .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of various active ingredients .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Bromoimidazo[1,2-a]pyridine-3-methanol
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications. Compared to its carboxylic acid and alcohol counterparts, the aldehyde group offers different reactivity and potential for further functionalization .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRSOFJVLOCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612650
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30384-96-4
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL RB flask was charged with DMF (21.3 ml, 274 mmol) and cooled to 0° C.; phosphorus oxychloride (2.46 ml, 26.4 mmol) was added dropwise. This was stirred for 1 hour, then 6-bromoH-imidazo[1,2-a]pyridine (2.00 g, 10.2 mmol) was added in one portion. This was stirred at 100° C. for 5 hours and at room temperature for 16 hours. The flask was cooled to 0° C. and slowly neutralized with 6N aq. NaOH and sat. aq. NaHCO3, resulting in the formation of a precipitate which was collected by filtration to give 6-bromoH-imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow-orange solid.
Name
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
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reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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